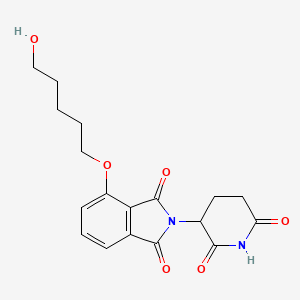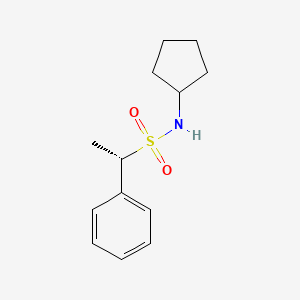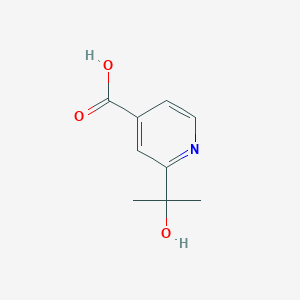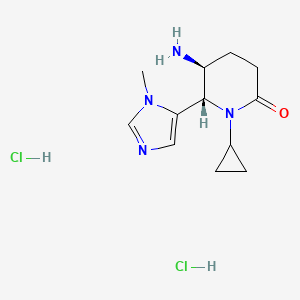
(5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;dihydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a piperidin-2-one core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the piperidin-2-one ring through cyclization reactions.
- Introduction of the cyclopropyl group via cyclopropanation reactions.
- Functionalization of the imidazole ring.
- Amination to introduce the amino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the imidazole ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidin-2-one core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential therapeutic agent.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one
- (5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;monohydrochloride
Uniqueness
The dihydrochloride form of the compound might offer improved solubility or stability compared to other similar compounds. Its unique structural features, such as the cyclopropyl and imidazole groups, could confer specific biological activities or chemical reactivity.
Propriétés
Formule moléculaire |
C12H20Cl2N4O |
|---|---|
Poids moléculaire |
307.22 g/mol |
Nom IUPAC |
(5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-15-7-14-6-10(15)12-9(13)4-5-11(17)16(12)8-2-3-8;;/h6-9,12H,2-5,13H2,1H3;2*1H/t9-,12-;;/m0../s1 |
Clé InChI |
LDOARDKKPCEHJX-ZUCQERFBSA-N |
SMILES isomérique |
CN1C=NC=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)N.Cl.Cl |
SMILES canonique |
CN1C=NC=C1C2C(CCC(=O)N2C3CC3)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



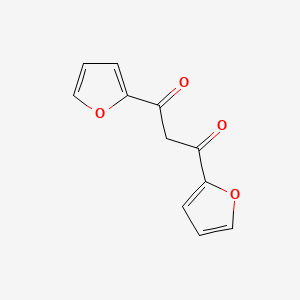
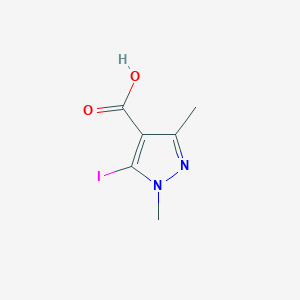
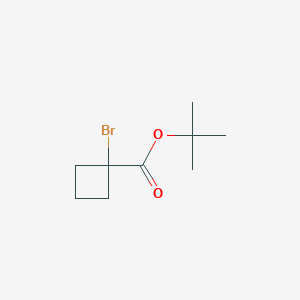

![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
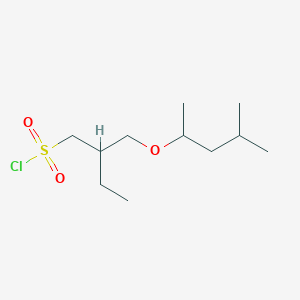
![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
![Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B13494155.png)

